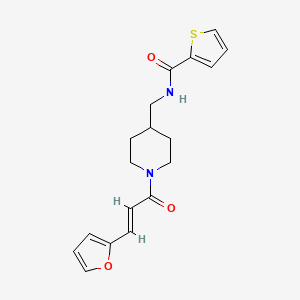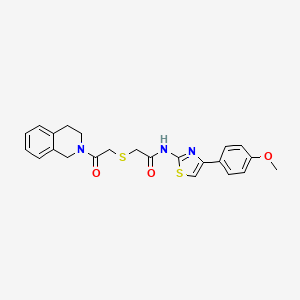![molecular formula C20H21N3O6 B2981450 8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-92-6](/img/structure/B2981450.png)
8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The name suggests that this compound contains a 2,4-Dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (O-CH3) attached at the 2nd and 4th positions . It also appears to have a complex ring structure (triazatricyclo) with multiple rings and nitrogen atoms, and a propyl group (a three-carbon chain) attached.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the methoxy groups might be susceptible to reactions that replace the methoxy group with other groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Compounds with complex cyclic structures, similar to the one described, are often subjects of structural analysis and crystallography to understand their molecular geometry, bonding, and potential for forming stable crystals. For instance, studies on tricyclic compounds and their crystalline structures can reveal insights into the stability and pseudosymmetry of such molecules, which are crucial for designing drugs and materials with specific properties (Garraza, Gimenez, Vega, & Baggio, 2019).
Organic Synthesis and Reactivity
Research on cyclic and polycyclic compounds, including those with triazatricyclo motifs, often focuses on their synthesis, reactivity, and potential applications in organic synthesis. These studies can lead to new methods of constructing complex molecules, which are useful in pharmaceuticals, agrochemicals, and materials science. The reactivity of these compounds under various conditions can also provide valuable information for designing reactions with high selectivity and yield.
Molecular Electronics and Photonics
Compounds with extended π-conjugation and specific structural features, similar to the one mentioned, are explored for their electronic and photonic properties. They can serve as components in molecular electronics, photonics, and as materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other devices. The structural aspects play a critical role in their electronic properties and interaction with light (Wang, Pålsson, Batsanov, & Bryce, 2006).
Host-Guest Chemistry
The structural complexity and cavity-like features of certain cyclic compounds make them interesting for host-guest chemistry applications. They can act as receptors or hosts for small molecules, ions, or even water, leading to potential applications in selective sensing, molecular recognition, and catalysis. The synthesis and characterization of macrobicycles, for example, reveal their capability to encapsulate water molecules, showing their potential as molecular containers or sensors (Bazzicalupi et al., 1994).
Propiedades
IUPAC Name |
8-(2,4-dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-4-7-23-17-16(18(24)22-20(23)26)14(15-12(21-17)9-29-19(15)25)11-6-5-10(27-2)8-13(11)28-3/h5-6,8,14,21H,4,7,9H2,1-3H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXCTXOMGIJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetamido]imino}methyl)phenyl 3-nitrobenzoate](/img/structure/B2981367.png)
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2981369.png)
![N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2981370.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)
![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)
![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)
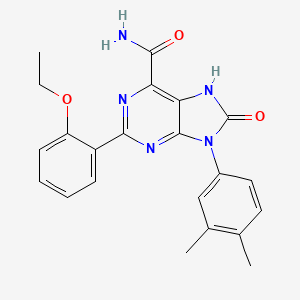
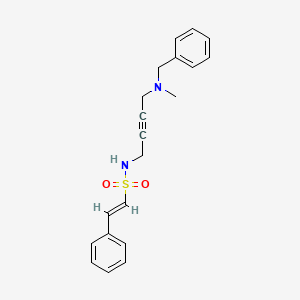
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981382.png)
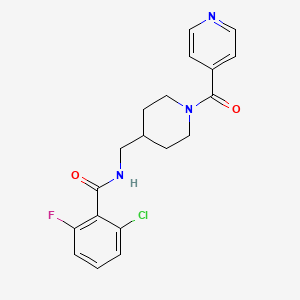
![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)
